A Technical Guide to 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
A Technical Guide to 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, a plausible synthetic route with a step-by-step experimental protocol, and a survey of its commercial availability. A core focus is placed on its emerging role as a scaffold for the development of novel therapeutics, particularly as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key target in oncology. The guide also explores the relevant biological pathways and provides essential safety and handling information, making it a valuable resource for researchers in drug discovery and development.
Introduction: The Pyridazinone Core in Medicinal Chemistry
The pyridazinone moiety is a privileged scaffold in drug discovery, known for its diverse pharmacological activities.[1] This heterocyclic ring system is a key component in a variety of compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid, combines this versatile core with a benzoic acid group, a common pharmacophore that can enhance solubility and provide a handle for further chemical modification. This unique combination of structural features makes it a valuable building block for the synthesis of novel drug candidates.
Chemical Properties and Identification
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Chemical Name: 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid
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CAS Number: 1147-64-4[1]
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Molecular Formula: C₁₁H₆Cl₂N₂O₃[1]
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Molecular Weight: 285.08 g/mol [1]
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Appearance: Expected to be a solid, likely a white or off-white powder.
Chemical Structure:
Caption: Chemical structure of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid.
Commercial Availability
Sourcing of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid is primarily for research and development purposes. The availability can be limited, and it is often synthesized on request.
| Supplier | CAS Number | Purity | Available Quantities | Price |
| AccelaChem | 1147-64-4 | ≥95% | Inquire | POA (Price on Application)[1] |
It is recommended to contact the supplier directly for the most current information on stock, lead times, and pricing.
Synthesis and Experimental Protocols
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid.
Detailed Experimental Protocol (Hypothetical):
Materials:
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4-Aminobenzoic acid
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Mucochloric acid
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Glacial acetic acid
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Ethanol
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-aminobenzoic acid in glacial acetic acid.
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Addition of Reagent: To the stirred solution, add 1.1 equivalents of mucochloric acid.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Precipitation: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add the reaction mixture to a beaker of cold water with stirring to induce precipitation.
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Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
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Drying: Dry the purified product under vacuum to obtain 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Applications in Drug Discovery: A Focus on PRMT5 Inhibition
The primary interest in 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid stems from its potential as a scaffold for the development of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3]
Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[4] By inhibiting PRMT5, it is possible to disrupt these cancer-promoting pathways. The 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid core can serve as a starting point for the design of potent and selective PRMT5 inhibitors.
PRMT5 Signaling Pathways in Cancer:
PRMT5 influences several key signaling pathways that are often dysregulated in cancer. A simplified overview of these interactions is presented below.
Caption: Overview of PRMT5's role in key cancer-related signaling pathways.
Inhibition of PRMT5 by compounds derived from 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid could potentially modulate these pathways, leading to anti-tumor effects. For instance, PRMT5 has been shown to promote the metastasis of laryngeal carcinoma by activating the Wnt4/β-catenin signaling pathway.[5] Furthermore, PRMT5 may act as a tumor inducer in esophageal squamous cell carcinoma by regulating the LKB1/AMPK/mTOR signaling pathway.[5]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid is not widely available. However, based on its constituent parts (a dichloropyridazinone and a benzoic acid derivative), the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
Always consult a comprehensive and up-to-date MSDS for any chemical before use.
Conclusion
4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid is a valuable chemical entity for researchers in the field of drug discovery. Its pyridazinone core, combined with a functionalizable benzoic acid moiety, makes it an attractive starting point for the synthesis of novel bioactive molecules. The growing body of evidence linking PRMT5 to various cancers highlights the potential of this compound as a scaffold for the development of next-generation epigenetic therapies. This guide provides a foundational understanding of its synthesis, commercial availability, and therapeutic potential, empowering researchers to explore its utility in their drug development programs.
References
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A. A. Gakh, A. A. Gakh, & S. A. Gakh (2009). Synthesis of Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
- Chen, Y., et al. (2021). PRMT5 may act as a tumor inducer in esophageal squamous cell carcinoma by regulating the LKB1/AMPK/mTOR signaling pathway. Journal of Cancer, 12(1), 179–190.
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AccelaChem. (n.d.). 1147-64-4,4-[4,5-Dichloro-6-oxopyridazin-1(6H)-yl]benzoic Acid. Retrieved January 26, 2026, from [Link]
- Chan-Penebre, E., et al. (2015). A selective inhibitor of PRMT5 with in vivo and in vitro potency in preclinical models of cancer.
- Wang, H., et al. (2020). PRMT5 promotes the metastasis of laryngeal carcinoma by activating Wnt4/β-catenin signaling pathway. Journal of Cellular and Molecular Medicine, 24(12), 6767–6778.
- Ibrahim, M. A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 724-735.
- Stopa, N., et al. (2015). The PRMT5 arginine methyltransferase: a potential new therapeutic target for human cancer. Expert Opinion on Therapeutic Targets, 19(11), 1533-1547.
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved January 26, 2026, from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 26, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved January 26, 2026, from [Link]
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BAC Reports. (n.d.). 4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-benzoic acid (CAS 1147-64-4) Market Research Report 2026. Retrieved January 26, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Retrieved January 26, 2026, from [Link]
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RSC Publishing. (2024). A review of the known MTA-cooperative PRMT5 inhibitors. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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